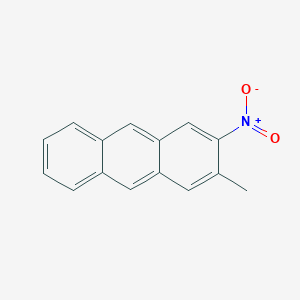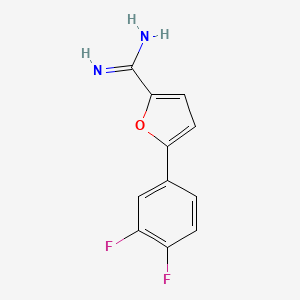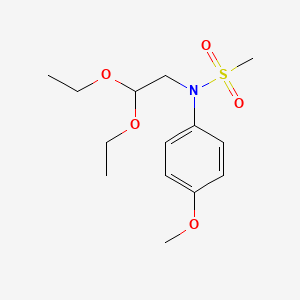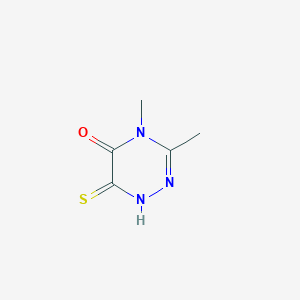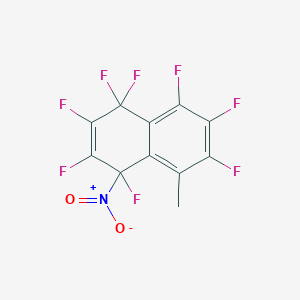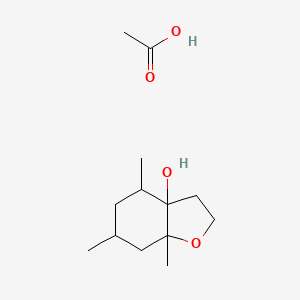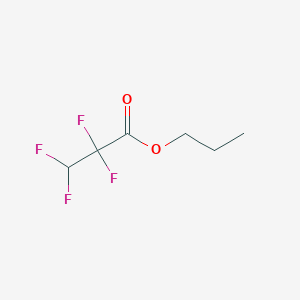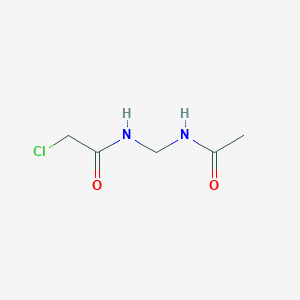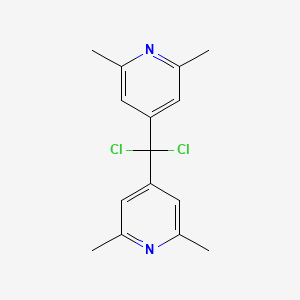
4,4'-(Dichloromethylene)bis(2,6-dimethylpyridine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is a chemical compound known for its unique structure and properties It consists of two 2,6-dimethylpyridine rings connected by a dichloromethylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) typically involves the reaction of 2,6-dimethylpyridine with a dichloromethylene source under controlled conditions. One common method is the reaction of 2,6-dimethylpyridine with dichloromethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
化学反应分析
Types of Reactions
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) involves its interaction with molecular targets through its pyridine rings and dichloromethylene bridge. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
2,6-Dimethylpyridine: A precursor and structural analog.
4,4’-Methylenebis(2,6-dimethylpyridine): Similar structure but with a methylene bridge instead of dichloromethylene.
4,4’-Dichloromethylene-bis(2,6-diethylpyridine): Similar structure with ethyl groups instead of methyl groups.
Uniqueness
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is unique due to its dichloromethylene bridge, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry.
属性
CAS 编号 |
88237-14-3 |
|---|---|
分子式 |
C15H16Cl2N2 |
分子量 |
295.2 g/mol |
IUPAC 名称 |
4-[dichloro-(2,6-dimethylpyridin-4-yl)methyl]-2,6-dimethylpyridine |
InChI |
InChI=1S/C15H16Cl2N2/c1-9-5-13(6-10(2)18-9)15(16,17)14-7-11(3)19-12(4)8-14/h5-8H,1-4H3 |
InChI 键 |
HHDZXXLQRWSLDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C)C(C2=CC(=NC(=C2)C)C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


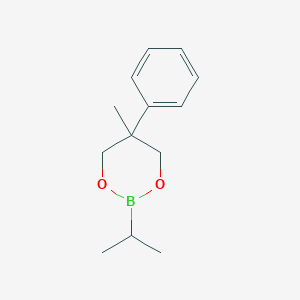
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
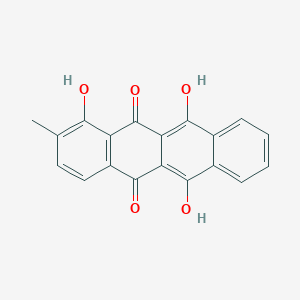
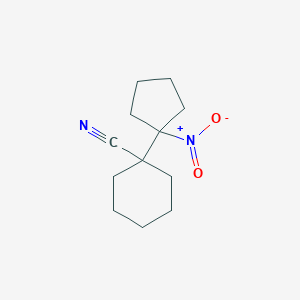
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
